4-[(3,5-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-[(3,5-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a member of the pyrimidine family, characterized by its unique structure that includes a pyrimidine ring substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the amino and methylsulfanyl groups through nucleophilic substitution reactions.
Final Coupling: Coupling of the pyrimidine core with the desired phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro groups (if present) to amines.
Substitution: Nucleophilic substitution reactions at the amino or methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a tyrosine kinase inhibitor, particularly targeting EGFR.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of the epidermal growth factor receptor (EGFR). It mimics ATP and binds to the tyrosine kinase domain of EGFR, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the arrest of the cell cycle at the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another tyrosine kinase inhibitor targeting EGFR.
Gefitinib: Similar mechanism of action but different chemical structure.
Lapatinib: Dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness
4-[(3,5-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE stands out due to its specific substitution pattern on the pyrimidine ring, which enhances its binding affinity and selectivity for EGFR. Additionally, its unique combination of functional groups contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
4-(3,5-dimethylanilino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-13-5-7-16(8-6-13)19-18(12-22)20(25-21(24-19)26-4)23-17-10-14(2)9-15(3)11-17/h5-11H,1-4H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPRLTZNDHSQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC3=CC(=CC(=C3)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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